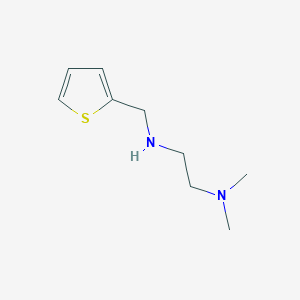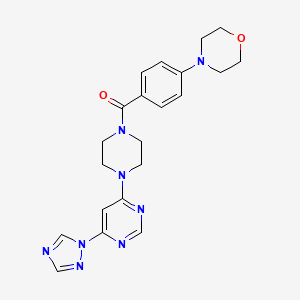
N-methyl-5-nitro-2-(3-pyridinyl)-4-pyrimidinamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-methyl-5-nitro-2-(3-pyridinyl)-4-pyrimidinamine, also known as MNNP, is a synthetic derivative of pyrimidine. It is a heterocyclic compound, which is composed of five nitrogen-containing rings. MNNP is a highly versatile compound, with a wide range of applications in the fields of chemistry and biology. Its synthesis, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions are discussed in
科学的研究の応用
N-methyl-5-nitro-2-(3-pyridinyl)-4-pyrimidinamine has a wide range of applications in the fields of chemistry and biology. In chemistry, it is used as a reagent for the synthesis of various heterocyclic compounds and as an intermediate in the synthesis of pharmaceuticals. In biology, it is used as an inhibitor of enzymes, such as the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. It is also used as a fluorescent probe for the detection of DNA and proteins in biological samples.
作用機序
N-methyl-5-nitro-2-(3-pyridinyl)-4-pyrimidinamine acts as an inhibitor of enzymes by binding to the active site of the enzyme and blocking the enzyme’s activity. This binding is reversible and can be disrupted by the addition of a competitive inhibitor, such as the drug physostigmine.
Biochemical and Physiological Effects
N-methyl-5-nitro-2-(3-pyridinyl)-4-pyrimidinamine has been shown to inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition can lead to an increase in acetylcholine levels, which can have a variety of effects on the body, including increased alertness and improved cognitive function. N-methyl-5-nitro-2-(3-pyridinyl)-4-pyrimidinamine has also been shown to have anti-inflammatory and anti-cancer properties.
実験室実験の利点と制限
The main advantage of using N-methyl-5-nitro-2-(3-pyridinyl)-4-pyrimidinamine in lab experiments is its versatility. It can be used as a reagent in the synthesis of various heterocyclic compounds and as an inhibitor of enzymes, such as acetylcholinesterase. It is also relatively easy to synthesize and is relatively inexpensive. However, there are some limitations to its use in lab experiments. For example, it is not very soluble in water, which can make it difficult to use in certain types of experiments. Additionally, its effects on the body can be unpredictable and potentially dangerous, so it should be used with caution.
将来の方向性
N-methyl-5-nitro-2-(3-pyridinyl)-4-pyrimidinamine has a wide range of potential future applications. It could be used in the development of new drugs for the treatment of neurological disorders, such as Alzheimer’s disease and Parkinson’s disease. It could also be used as a fluorescent probe for the detection of DNA and proteins in biological samples. Additionally, its anti-inflammatory and anti-cancer properties could be further explored for the development of new drugs for the treatment of these diseases. Finally, it could be used in the development of new materials, such as nanomaterials, for use in a variety of applications.
合成法
N-methyl-5-nitro-2-(3-pyridinyl)-4-pyrimidinamine can be synthesized via a two-step process. The first step involves the reaction of 2-(3-pyridinyl)-4-pyrimidinamine with methyl nitrite in the presence of a base, such as sodium hydroxide or potassium hydroxide. This reaction produces N-methyl-5-nitro-2-(3-pyridinyl)-4-pyrimidinamine. The second step involves the reduction of the nitro group to an amine, using a reducing agent such as sodium borohydride or lithium aluminum hydride.
特性
IUPAC Name |
N-methyl-5-nitro-2-pyridin-3-ylpyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N5O2/c1-11-10-8(15(16)17)6-13-9(14-10)7-3-2-4-12-5-7/h2-6H,1H3,(H,11,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOAOJNBRWGSJGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC(=NC=C1[N+](=O)[O-])C2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-5-nitro-2-(3-pyridinyl)-4-pyrimidinamine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3,6-dichloro-N-methyl-N-[1-(thiophen-2-yl)ethyl]pyridine-2-carboxamide](/img/structure/B2854920.png)
![3-Bromo-5-(trifluoromethyl)imidazo[1,2-a]pyridine-8-carbaldehyde](/img/structure/B2854921.png)
![(4-Formyl-2-methoxyphenyl) 3-methyl-1-phenylthieno[2,3-c]pyrazole-5-carboxylate](/img/structure/B2854923.png)
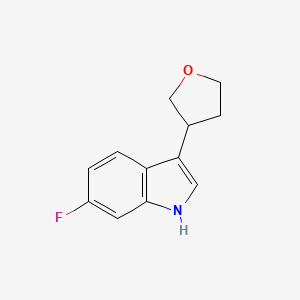
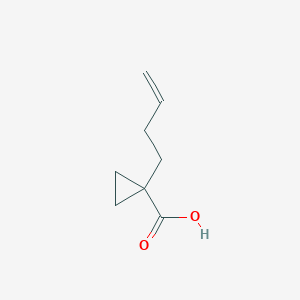
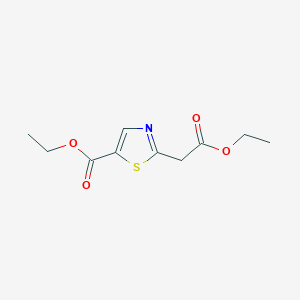
![methyl 1-methyl-5,6-diphenyl-2-(trichloromethyl)-1H,2H,3H,5H-4lambda4-[1,2,4]thiadiazolo[5,1-e][1,2,4]thiadiazole-3-carboxylate](/img/structure/B2854931.png)
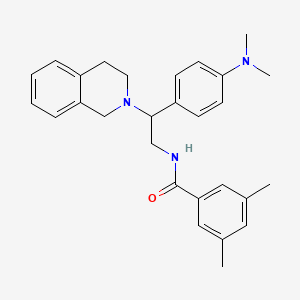
![4-[(4-Fluoro-3-methylphenyl)sulfonyl]-8-[(4-methylphenoxy)acetyl]-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2854933.png)
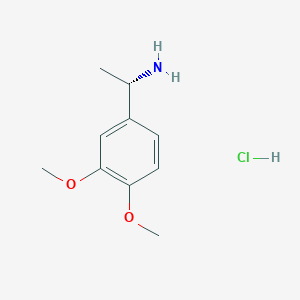
![6-Methyl-2-o-tolyl-imidazo[1,2-a]pyridin-7-ylamine](/img/structure/B2854935.png)
